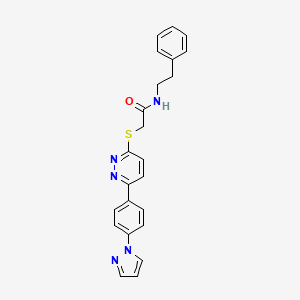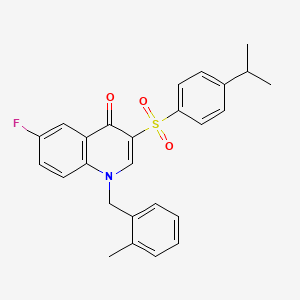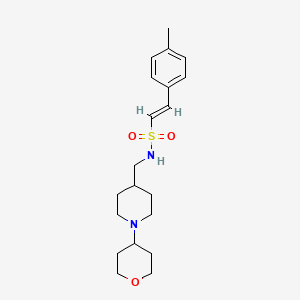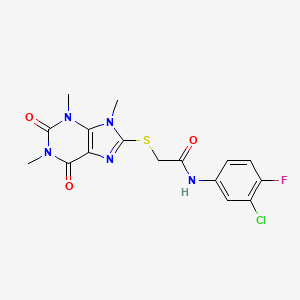![molecular formula C17H18ClNO2 B2788920 2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide CAS No. 2411178-31-7](/img/structure/B2788920.png)
2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide” is a chlorinated organic compound . It is a colorless solid, although older samples may appear yellow . It has a characteristic odor and is readily soluble in water .
Synthesis Analysis
Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The reaction is as follows: ClCH2CO2CH3 + NH3 → ClCH2C(O)NH2 + CH3OH .Molecular Structure Analysis
The molecular formula of “2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide” is C2H4ClNO . The InChI code is InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2, (H2,4,5) .Chemical Reactions Analysis
The reaction between acyl chlorides and amines is a nucleophilic addition/elimination reaction . The carbon atom in the -COCl group has both an oxygen atom and a chlorine atom attached to it. Both of these are very electronegative, leaving the carbon atom quite positively charged . It is this carbon atom that is attacked by the lone pair on the nitrogen atom in an ethylamine molecule .Physical And Chemical Properties Analysis
The molar mass of “2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide” is 93.51 g·mol−1 . It appears as colorless or yellow crystals . The melting point is 120 °C (248 °F; 393 K) . It is soluble in water, with a solubility of 90 g/L at 25°C .Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c18-12-17(21)19-16(10-11-20)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,19,21)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMRZRZRRAFGJG-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CCO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-isopropylphenyl)acetamide](/img/structure/B2788844.png)
![Ethyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2788846.png)
![4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2788848.png)
![(E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788849.png)




![1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2788856.png)
methanamine hydrochloride](/img/structure/B2788858.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B2788859.png)
